molecular formula C18H14O B13419068 2,3-Dihydrotetraphen-4(1H)-one CAS No. 38393-90-7

2,3-Dihydrotetraphen-4(1H)-one

Cat. No.: B13419068
CAS No.: 38393-90-7
M. Wt: 246.3 g/mol
InChI Key: YOMOSCDQUZIDCM-UHFFFAOYSA-N
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Description

2,3-Dihydrotetraphen-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the dihydroquinazolinone family. Its core structure consists of a bicyclic system with a ketone group at the 4-position and partial saturation at the 2,3-positions (Figure 1B in ). The compound’s structural rigidity, conferred by its fused aromatic and partially saturated rings, influences its electronic properties and intermolecular interactions, as observed in crystallographic studies .

Properties

CAS No.

38393-90-7

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[a]anthracen-4-one

InChI

InChI=1S/C18H14O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-2,4-5,8-11H,3,6-7H2

InChI Key

YOMOSCDQUZIDCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrotetraphen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of 2,3-Dihydrotetraphen-4(1H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrotetraphen-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetraphenylquinone, while reduction could produce tetraphenylmethanol.

Scientific Research Applications

2,3-Dihydrotetraphen-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dihydrotetraphen-4(1H)-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The dihydroquinazolinone core is shared among several analogs, but substituents critically modulate molecular conformation and stability. Key comparisons include:

Compound Substituents Bond Length (Å) Dihedral Angle (°) Key Interactions
2,3-Dihydrotetraphen-4(1H)-one None (parent structure) C1–N2: 1.38 12.5 (ring planarity) Intramolecular H-bonding
3-(4-Bromo-phenyl) derivative 4-BrPh at N3 C1–N2: 1.40 18.7 Halogen-π interactions
2,3-Di(pyridin-2-yl) derivative Pyridyl groups at C2/C3 C1–N2: 1.37 8.2 Intermolecular π-stacking
MHY2251 (SIRT1 inhibitor) Benzo[d][1,3]dioxol-5-yl at C2 Enhanced hydrophobic interactions
  • Planarity and Stability : The parent compound exhibits moderate planarity (dihedral angle 12.5°), while pyridyl substituents increase planarity (8.2°) due to π-stacking . Bromo-phenyl groups introduce steric hindrance, reducing planarity .
  • Interactions : Intramolecular hydrogen bonding stabilizes the parent structure, whereas halogenated derivatives engage in halogen-π interactions, enhancing crystallinity .

Spectroscopic Properties (NMR)

1H and 13C NMR shifts reveal electronic environments influenced by substituents:

Compound 1H Shift (δ, ppm) 13C Shift (δ, ppm) Key Features
2,3-Dihydrotetraphen-4(1H)-one H2: 4.21; H3: 3.98 (predicted) C4=O: 172.1 Deshielded ketone carbon
DCP (Dihydrocoumarin derivative) H3: 4.45; H4: 2.87 C=O: 170.5 Electron-withdrawing groups shift C=O upfield
2,3-Dihydropyridin-4(1H)-one H2: 3.12; H3: 2.75 C4=O: 168.3 Reduced aromaticity lowers deshielding
Streptochlorin H2: 4.30; H3: 4.10 C=O: 171.8 Similar to parent compound but with Cl substituent
  • Ketone Carbon Shifts: The parent compound’s C4=O (172.1 ppm) is deshielded compared to dihydropyridinone (168.3 ppm), reflecting aromatic ring conjugation .
  • Proton Environments : Electron-donating substituents (e.g., pyridyl groups) upfield-shift adjacent protons, while halogens (e.g., Cl in streptochlorin) cause downfield shifts .

Key Research Findings

Synthetic Flexibility: The dihydroquinazolinone core allows regioselective functionalization at C2, C3, and N1, enabling tailored physicochemical properties .

Structure-Activity Relationship (SAR) : Bioactivity correlates with substituent hydrophobicity and hydrogen-bonding capacity. For example, MHY2251’s benzo[d][1,3]dioxol-5-yl group optimizes both parameters .

Crystallographic Trends : Pyridyl substituents enhance π-stacking in solid-state structures, improving thermal stability (decomposition temperature >250°C) .

Biological Activity

2,3-Dihydrotetraphen-4(1H)-one is an organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

  • CAS Number : 38393-90-7
  • Molecular Formula : C18H14O
  • Molecular Weight : 246.3 g/mol
  • IUPAC Name : 2,3-dihydro-1H-benzo[a]anthracen-4-one

The biological activity of 2,3-Dihydrotetraphen-4(1H)-one is attributed to its unique chemical structure, which allows it to interact with various molecular targets. The proposed mechanisms include:

  • Antimicrobial Activity : It is believed that the compound disrupts bacterial cell membranes, leading to cell lysis and death.
  • Anticancer Activity : Research indicates that it may interfere with cellular signaling pathways that regulate cell growth and apoptosis, potentially inhibiting tumor proliferation.

Biological Activity Studies

Several studies have explored the biological activity of 2,3-Dihydrotetraphen-4(1H)-one:

  • Antimicrobial Studies :
    • A study demonstrated that 2,3-Dihydrotetraphen-4(1H)-one exhibited significant antibacterial activity against various strains of bacteria. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Studies :
    • In vitro studies revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialE. coli15
AntibacterialS. aureus10
AnticancerMCF-720
AnticancerHeLa25

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 2,3-Dihydrotetraphen-4(1H)-one against multidrug-resistant bacterial strains. The compound was found effective in reducing bacterial counts significantly over a period of 24 hours. This study suggests its potential application in developing new antimicrobial agents.

Case Study 2: Cancer Cell Proliferation Inhibition

A recent study assessed the effects of 2,3-Dihydrotetraphen-4(1H)-one on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. These findings highlight its potential as a lead compound for anticancer drug development.

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